molecular formula C19H30ClNO2 B4406341 4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride

4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride

Cat. No. B4406341
M. Wt: 339.9 g/mol
InChI Key: BDNRZJBJYMBYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride, also known as MPBP, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. MPBP is classified as a psychoactive drug and belongs to the family of phenylpiperidine derivatives.

Mechanism of Action

4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synapse, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a crucial role in the reward system of the brain, and its increase is associated with feelings of pleasure and reward. This compound also acts as a serotonin reuptake inhibitor, which contributes to its psychoactive effects.
Biochemical and Physiological Effects:
The increase in dopamine levels caused by this compound leads to a range of biochemical and physiological effects. These include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. This compound also induces a range of behavioral effects, such as increased self-administration and conditioned place preference, which are indicative of its addictive potential.

Advantages and Limitations for Lab Experiments

4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations, including its potential for abuse and addiction, which can make it difficult to use in animal studies. It also has limited solubility in water, which can make it challenging to administer in certain experimental protocols.

Future Directions

There are several future directions for the study of 4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride. One area of research is the development of new psychoactive drugs based on the structure of this compound, which could have potential therapeutic applications. Another area is the study of the long-term effects of this compound on the brain and behavior, including its potential for neurotoxicity and addiction. Finally, the use of this compound in the study of the dopaminergic system and its role in addiction and reward is an area of ongoing research that could lead to new insights into the mechanisms of addiction and potential treatments.

Scientific Research Applications

4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride has been extensively used in scientific research as a tool to investigate the central nervous system. It has been used as a reference compound in the development of new psychoactive drugs and in the study of the structure-activity relationship of phenylpiperidine derivatives. This compound has also been used in the study of the dopaminergic system and its role in addiction and reward.

properties

IUPAC Name

4-[4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]butan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2.ClH/c1-16-10-13-20(14-11-16)12-3-15-22-19-8-6-18(7-9-19)5-4-17(2)21;/h6-9,16H,3-5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNRZJBJYMBYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC=C(C=C2)CCC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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